3-(Difluoromethyl)cinnamic Acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8F2O2 |
|---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
(E)-3-[3-(difluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)8-3-1-2-7(6-8)4-5-9(13)14/h1-6,10H,(H,13,14)/b5-4+ |
InChI Key |
UIVSQGLKEOLALV-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)F)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)C=CC(=O)O |
Origin of Product |
United States |
Evolution and Significance of Fluoro Cinnamic Acid Derivatives in Chemical Research
The journey of fluoro-cinnamic acid derivatives is intrinsically linked to the broader history of organofluorine chemistry. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govrsc.orgresearchgate.net This is attributed to the high electronegativity of fluorine, its small size, and the strength of the carbon-fluorine bond. nih.gov
Initially, the focus of organofluorine chemistry was on the development of materials with unique properties, such as refrigerants and polymers. nih.gov However, by the mid-20th century, the potential of fluorination in medicinal chemistry began to be recognized. nih.govnumberanalytics.com Researchers discovered that the strategic placement of fluorine atoms could enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. capes.gov.br
Cinnamic acid and its derivatives, naturally occurring compounds found in various plants, have long been recognized for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. nih.govmdpi.com The convergence of these two fields—organofluorine chemistry and the study of biologically active natural products—led to the exploration of fluoro-cinnamic acid derivatives.
The trifluoromethyl (-CF3) group was one of the first fluorinated moieties to be widely incorporated into cinnamic acid structures. researchgate.net The synthesis of compounds like 3-(Trifluoromethyl)cinnamic acid and the investigation of their properties laid the groundwork for further exploration into other fluorinated analogues. nih.govresearchgate.net More recently, the difluoromethyl (-CF2H) group has garnered significant interest. rsc.org This group is considered a bioisostere of hydroxyl (-OH) and thiol (-SH) groups, meaning it can mimic their biological activity while offering improved physicochemical properties, such as increased lipophilicity and metabolic stability. rsc.orgdntb.gov.ua This has made the difluoromethyl group a valuable tool in drug design. Current time information in Bangalore, IN.researchgate.netnih.govresearchgate.net
Current Research Trajectories and Unexplored Potentials for 3 Difluoromethyl Cinnamic Acid
Development of Novel Synthetic Strategies for Difluoromethylated Cinnamic Acids
The synthesis of difluoromethylated cinnamic acids has been approached through several innovative strategies, ranging from the modification of pre-existing cinnamic acid scaffolds to the construction of the entire molecule with the difluoromethyl group already in place.
Deoxofluorination, the conversion of a carbonyl or hydroxyl group to a fluoride (B91410), represents a direct method for introducing fluorine into a molecule. In the context of cinnamic acid derivatives, this approach can be applied to a precursor containing a phenolic hydroxyl group. A one-pot methodology has been developed to synthesize 3′-(difluoromethyl)-4′-methoxycinnamoyl amides, where a phenolic hydroxyl group on a precursor analogous to isoferulic acid is replaced by a difluoromethyl group using Deoxofluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride) as the fluorinating agent. researchgate.netconicet.gov.ar This transformation highlights the utility of modern fluorinating reagents in achieving difluoromethylation. The reaction proceeds by converting the hydroxyl group into a difluoromethyl ether, demonstrating a powerful strategy for late-stage functionalization.
Another related intermediate is the cinnamoyl fluoride. While direct synthesis of 3-(difluoromethyl)cinnamoyl fluoride is not extensively detailed, the synthesis of related compounds like α-fluoro-trans-cinnamoyl fluoride (C9H6F2O2) is known. lookchem.com These reactive intermediates serve as versatile building blocks for creating a variety of fluorinated compounds. lookchem.com The synthesis of the target molecule could be envisioned through the initial preparation of 3-formylcinnamic acid, followed by deoxofluorination of the aldehyde to the difluoromethyl group.
Classic condensation reactions are fundamental to the construction of the cinnamic acid backbone. The Knoevenagel and Perkin reactions are the most common methods employed for this purpose. rsc.orguns.ac.id
The Knoevenagel condensation involves the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a base. rsc.orgresearchgate.net For the synthesis of 3-(trifluoromethyl)cinnamic acid, a close analog of the target compound, a mixture of 3-(trifluoromethyl)benzaldehyde (B1294959) and malonic acid is heated under reflux with pyridine (B92270) and a catalytic amount of piperidine (B6355638). prepchem.com This approach yields the desired cinnamic acid derivative in high yield. prepchem.com The use of alternative, less carcinogenic bases like triethylamine (B128534) as a surrogate for pyridine has also been investigated to make the process more environmentally benign. rsc.org
The Perkin reaction offers another route, typically involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. uns.ac.id For example, benzaldehyde (B42025) reacts with acetic anhydride and anhydrous sodium acetate (B1210297) to form cinnamic acid. uns.ac.id While effective, this method can sometimes lead to side products due to the basic reaction conditions. uns.ac.id A variation of this involves the condensation of aromatic aldehydes with N,N-dimethylacetamide in the presence of polyphosphoric acid to efficiently produce cinnamides, which can then be hydrolyzed to the corresponding cinnamic acids. mdpi.com
A specific method for preparing 3-(trifluoromethyl)cinnamic acid, which could be adapted for the difluoromethyl analog, involves a one-step aldol (B89426) condensation of m-trifluoromethylbenzaldehyde with acetaldehyde (B116499) using an organic base catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). google.com This method is noted for its mild conditions and high purity of the product. google.com
Table 1: Comparison of Condensation Reactions for Cinnamic Acid Synthesis
| Reaction | Key Reagents | Typical Catalyst/Solvent | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Knoevenagel Condensation | Aromatic Aldehyde, Malonic Acid | Piperidine/Pyridine or Triethylamine/Toluene (B28343) | Direct, high yields | Often uses carcinogenic pyridine | rsc.orgprepchem.com |
| Perkin Reaction | Aromatic Aldehyde, Acetic Anhydride | Sodium Acetate | Established method | Requires high temperatures, potential for side products | uns.ac.id |
| Aldol Condensation | Aromatic Aldehyde, Acetaldehyde | DBU/Tetrahydrofuran | Mild conditions, high purity | Specific to certain substrates | google.com |
Electrochemical methods offer a sustainable alternative to traditional chemical reactions by using electric current as a traceless oxidant. rsc.org Decarboxylative functionalization of cinnamic acids has emerged as a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org
While direct electrochemical difluoromethylation of cinnamic acid is still a developing area, related transformations provide significant insight. For instance, the electrochemical decarboxylative trifluoromethylation of cinnamic acids to produce β-(trifluoromethyl)styrenes is a well-studied process. nih.govresearchgate.net This reaction typically uses the Langlois reagent (CF3SO2Na) as the trifluoromethyl source and can be optimized to reduce the amount of reagent needed without additional additives. nih.govresearchgate.net A similar approach could potentially be adapted for difluoromethylation using a suitable difluoromethyl source.
Furthermore, electrochemical methods have been successfully used for the decarboxylative sulfonylation of cinnamic acids, demonstrating the feasibility of C-S bond formation through a radical pathway under metal-free conditions. organic-chemistry.org This highlights the potential of electrochemical decarboxylation to be a general strategy for the functionalization of the vinyl group of cinnamic acids.
Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. nih.govrsc.org This strategy is particularly effective for generating radical species, which can then participate in various bond-forming reactions. nih.gov
A significant breakthrough in the synthesis of difluoromethylated cinnamic acid derivatives is the development of a visible-light-enabled decarboxylative difluoromethylation of cinnamic acids themselves. nih.gov This metal-free method utilizes an Eosin Y catalytic system to achieve the efficient alkene fluoromethylation of α,β-unsaturated carboxylic acids at ambient temperature. nih.gov The reaction exhibits a broad functional group tolerance, making it a versatile tool for late-stage functionalization. nih.govresearchgate.net The process involves the generation of a difluoromethyl radical which then adds to the cinnamate. researchgate.net
The broader field of photoredox catalysis has seen extensive development in difluoroalkylation reactions. nih.gov Various difluoroalkylating reagents can be activated by either transition metal complexes or organic photocatalysts upon irradiation with visible light, such as from blue LEDs. nih.govrsc.org These excited photocatalysts can act as both reductive and oxidative quenchers, allowing for the generation of difluoromethyl radicals from either electron-donor or electron-acceptor reagents. nih.gov
Table 2: Key Features of Photoredox-Catalyzed Difluoromethylation
| Catalyst System | Difluoromethyl Source | Reaction Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Eosin Y (Organic Dye) | Bromodifluoroacetates | Visible Light, Ambient Temperature, Metal-Free | Mild conditions, high functional group tolerance | nih.govresearchgate.net |
| Transition Metal Complexes (e.g., Ru, Ir) | Various (e.g., TMSCF2H) | Visible Light | High efficiency and selectivity | nih.govrsc.org |
| Hypervalent Iodine(III) Reagent | Difluoroacetoxy ligands on reagent | Blue Light Irradiation | Enables C-H difluoromethylation | rsc.org |
Optimization of Reaction Conditions and Reagent Selection
The success of any synthetic strategy hinges on the careful optimization of reaction conditions and the judicious selection of reagents. For the synthesis of this compound, this involves screening solvents, catalysts, bases, and reaction times to maximize yield and purity.
In condensation reactions, the choice of base and solvent is critical. While pyridine is traditionally used in the Knoevenagel condensation, studies have shown that triethylamine in toluene can provide comparable yields, offering a less toxic alternative. rsc.org For the methyl esterification of cinnamic acid, a model for related transformations, a 95:5 mixture of dioxane and water was found to be the optimal solvent system. researchgate.net
In electrochemical reactions, parameters such as the choice of electrolyte, electrode material, and current density are crucial. For the decarboxylative sulfonylation of cinnamic acids, optimal conditions were found to be DMSO as the solvent, t-BuOLi as the base, and n-Bu4NBF4 as the electrolyte, using platinum electrodes at a constant current. organic-chemistry.org
For photoredox-catalyzed reactions, the selection of the photocatalyst, light source, and solvent is paramount. The quantum yield of the reaction, which indicates the efficiency of photon usage, is an important consideration. rsc.org The concentration of the photocatalyst must be carefully tuned to ensure efficient light absorption throughout the reaction mixture. youtube.com For the difluoromethylation of cinnamic acids, the combination of Eosin Y as the photocatalyst with a suitable difluoromethylating agent like bromodifluoroacetate under visible light irradiation proved to be highly effective. nih.govresearchgate.net
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanism is crucial for optimizing existing methods and developing new ones. The synthesis of difluoromethylated cinnamic acids often involves radical intermediates.
In the visible-light-enabled decarboxylative difluoromethylation of cinnamic acids, a radical process is proposed. nih.gov The photocatalyst (Eosin Y) absorbs light and enters an excited state. It then engages in a single-electron transfer with the difluoromethylating agent to generate a difluoromethyl radical. This radical adds to the double bond of the cinnamic acid, and subsequent decarboxylation yields the final product. nih.govresearchgate.net
Similarly, electrochemical decarboxylative functionalizations are believed to proceed through radical pathways. In the trifluoromethylation of cinnamic acids, computational studies (DFT analyses) have been used to investigate the addition of the trifluoromethyl radical to the cinnamic acid derivative and to understand the stability of the resulting intermediates. researchgate.net Mechanistic studies for electrochemical sulfonylation also point towards a radical mechanism, driven by the synergistic effects of anodic oxidation and air. organic-chemistry.org These investigations help to explain the observed stereoselectivity and substituent effects on the reaction outcome. nih.govorganic-chemistry.org
Synthetic Strategies for this compound: A Detailed Overview
The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, can be approached through various synthetic methodologies. These routes primarily involve either the construction of the cinnamic acid backbone from a difluoromethyl-functionalized precursor or the direct introduction of the difluoromethyl group onto a pre-existing cinnamic acid scaffold. This article explores the key synthetic pathways, with a particular focus on radical difluoromethylation processes and the critical role of catalysts and solvent systems in achieving efficient transformations.
1 Exploration of Radical Processes in Difluoromethylation
Radical difluoromethylation has emerged as a powerful tool for the synthesis of fluorinated organic molecules. In the context of this compound, this approach typically involves the generation of a difluoromethyl radical (•CHF2), which then reacts with a cinnamic acid derivative. A prominent strategy in this area is decarboxylative difluoromethylation.
One such method involves an iron-catalyzed reaction. In this process, a cinnamic acid is reacted with a difluoromethylating agent, such as the Baran reagent (zinc difluoromethanesulfinate, Zn(SO2CF2H)2), in the presence of an iron catalyst and an oxidant like tert-butyl hydroperoxide (TBHP). The proposed mechanism involves the generation of the difluoromethyl radical from the Baran reagent, which then adds to the double bond of the cinnamic acid. This is followed by a decarboxylation step to yield the desired 3-(difluoromethyl)styrene derivative. Subsequent oxidation would be required to furnish the carboxylic acid moiety of this compound.
In a different approach, visible-light-promoted, metal-free decarboxylative difluoromethylation has been developed. wikipedia.org This method utilizes a photoredox catalyst, such as Eosin Y, to facilitate the reaction between a cinnamic acid and a difluoromethyl source, for instance, bromodifluoroacetates. wikipedia.org Under irradiation with visible light, the photocatalyst initiates a single-electron transfer process, leading to the formation of a difluoromethyl radical. wikipedia.org This radical then engages with the cinnamic acid in a similar addition-decarboxylation sequence to afford the difluoromethylated product. wikipedia.org
2 Role of Catalysts and Solvent Systems in Reaction Efficiency
The efficiency and selectivity of the synthesis of this compound are highly dependent on the choice of catalysts and solvent systems.
In the iron-catalyzed decarboxylative difluoromethylation, the iron catalyst is crucial for the generation of the difluoromethyl radical from the difluoromethylating agent. The reaction is typically carried out in a solvent system that can accommodate both the organic substrate and the inorganic reagents.
For the visible-light-induced metal-free process, the selection of the photoredox catalyst is paramount. Eosin Y is an effective catalyst for this transformation, and the reaction is often performed in a mixed solvent system, such as 1,2-dichloroethane (B1671644) (DCE) and water, at ambient temperature. wikipedia.org The presence of a base, like diisopropylethylamine (iPr2NEt), is also essential to facilitate the reaction. wikipedia.org
Beyond radical processes, traditional methods for synthesizing cinnamic acids can be adapted for the preparation of this compound. These methods typically start from 3-(difluoromethyl)benzaldehyde (B1397016).
The Knoevenagel condensation offers a direct route by reacting 3-(difluoromethyl)benzaldehyde with malonic acid. wikipedia.orgyoutube.com This reaction is typically catalyzed by a weak base, such as pyridine or piperidine, and proceeds via the formation of an intermediate that subsequently undergoes decarboxylation to yield the final cinnamic acid. wikipedia.orgyoutube.com
The Perkin reaction provides another pathway, involving the condensation of 3-(difluoromethyl)benzaldehyde with an acid anhydride, such as acetic anhydride, in the presence of the corresponding carboxylate salt (e.g., sodium acetate) as a base. byjusexamprep.comchemistrylearner.com
The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, can also be employed. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com In this approach, 3-(difluoromethyl)benzaldehyde is reacted with a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion bearing an ester group. Subsequent hydrolysis of the resulting ester would furnish this compound.
The Heck reaction presents a palladium-catalyzed cross-coupling approach. mdpi.comwikipedia.org This could involve the reaction of a 3-(difluoromethyl)aryl halide with acrylic acid or an acrylate (B77674) ester, followed by hydrolysis if an ester is used. The choice of palladium catalyst, ligands, base, and solvent is critical for the success of this reaction.
Below are interactive data tables summarizing the key aspects of these synthetic methodologies.
Table 1: Radical Difluoromethylation Approaches
| Method | Catalyst | Difluoromethyl Source | Key Reagents | Solvent |
| Iron-Catalyzed Decarboxylative Difluoromethylation | Iron Salt | Baran Reagent (Zn(SO2CF2H)2) | tert-butyl hydroperoxide (TBHP) | N/A |
| Visible-Light Metal-Free Decarboxylative Difluoromethylation | Eosin Y | Bromodifluoroacetates | Diisopropylethylamine (iPr2NEt) | 1,2-Dichloroethane/Water |
Table 2: Traditional Synthetic Routes from 3-(Difluoromethyl)benzaldehyde
| Reaction Name | Key Reactants | Catalyst/Base | Typical Solvent |
| Knoevenagel Condensation | 3-(difluoromethyl)benzaldehyde, Malonic acid | Pyridine or Piperidine | Pyridine |
| Perkin Reaction | 3-(difluoromethyl)benzaldehyde, Acetic anhydride | Sodium acetate | N/A (neat) |
| Wittig Reaction | 3-(difluoromethyl)benzaldehyde, Phosphonium ylide | Strong base (e.g., n-BuLi) | Tetrahydrofuran (THF) |
| Heck Reaction | 3-(difluoromethyl)aryl halide, Acrylic acid/ester | Palladium complex, Base | Dimethylformamide (DMF) |
Derivatization and Analog Development of 3 Difluoromethyl Cinnamic Acid
Synthesis of Amide Derivatives of 3-(Difluoromethyl)cinnamic Acid
The transformation of the carboxylic acid moiety of this compound into an amide is a common and effective derivatization strategy. This modification allows for the introduction of a wide range of substituents on the amide nitrogen, leading to a diverse library of compounds with varied biological profiles.
A notable example of the synthesis of N-substituted cinnamoyl amides involves the creation of a series of 3'-(difluoromethyl)-4'-methoxycinnamoyl amides. These compounds were synthesized from a derivative of isoferulic acid where the phenolic hydroxyl group was replaced by a difluoromethyl group. mdpi.com A one-pot methodology was developed, starting from 3'-carboxy-4'-methoxycinnamic acid, which underwent deoxofluorination to yield the corresponding acyl fluoride (B91410). This intermediate was then reacted with various amines to produce a diverse set of N-substituted amides. mdpi.comresearchgate.net
The structural diversity of these amides is illustrated by the variety of substituents attached to the amide nitrogen, ranging from simple alkyl groups to more complex cyclic and aromatic moieties. This approach allows for a systematic investigation of how different substituents influence the biological activity of the parent compound. mdpi.comresearchgate.net
Below is a table showcasing a selection of synthesized 3'-(difluoromethyl)-4'-methoxycinnamoyl amides, highlighting their structural diversity and corresponding antibacterial activity against Mycobacterium smegmatis.
| Compound | N-Substituent (R1, R2) | Yield (%) | MIC (µg/mL) against M. smegmatis |
| 11a | Methyl | 68 | >128 |
| 11b | Isopropyl | 65 | 8 |
| 11c | tert-Butyl | 70 | 64 |
| 11d | Isopentyl | 64 | 8 |
| 11e | Cyclohexyl | 72 | 32 |
| 11f | Benzyl | 75 | 16 |
| 11g | 2-Phenylethyl | 84 | 8 |
| 11h | 3,4-Dimethoxyphenylethyl | 79 | 16 |
| 11i | Pyrrolidinyl | 64 | 32 |
| 11j | Piperidinyl | 46 | 64 |
| 11k | Morpholinyl | 58 | 64 |
| 11l | N-Methylpiperazinyl | 52 | 64 |
| 11m | N-Phenylpiperazinyl | 70 | 128 |
Data sourced from Molecules 2020, 25(4), 789. mdpi.com
The introduction of an amide moiety, particularly one containing a difluoromethyl group, can significantly influence the molecule's conformation and its potential for intermolecular interactions. The difluoromethyl group is known to exert conformational effects and can participate in hydrogen bonding. nih.gov In N-difluoromethylated amides, intramolecular hydrogen bonding and stereoelectronic effects play crucial roles in determining conformational preferences. rsc.org
The N-CF2H group is considered a unique functional group that can modulate the properties of amide-containing molecules. The conformational preferences of N-difluoromethylated amides are influenced by a combination of hydrogen bonding, steric hindrance, and stereoelectronic interactions. rsc.org For instance, in some N-difluoromethylated derivatives, the trans conformer is stabilized by electron donation from the fluorine atoms, which enhances the amide resonance. rsc.org This can affect how the molecule interacts with biological targets. The difluoromethyl group's ability to act as a hydrogen bond donor, while also increasing lipophilicity, presents a valuable tool for fine-tuning the drug-like properties of cinnamic acid derivatives. mdpi.com
Conjugation Strategies for Enhanced Bioactivity
Conjugating this compound with other bioactive molecules, such as amino acids or existing drugs, is a sophisticated strategy to enhance its therapeutic potential. This approach can lead to hybrid molecules with improved efficacy, selectivity, or pharmacokinetic profiles.
The conjugation of cinnamic acid derivatives with amino acids has been explored as a method to improve their biological activity. Studies have shown that the efficacy of cinnamic acid derivatives can be increased by the presence of an amino acid moiety. nih.gov This strategy involves forming an amide bond between the carboxylic acid of the cinnamic acid derivative and the amino group of an amino acid.
While specific research on amino acid conjugates of this compound is not extensively documented, the general principle has been demonstrated with other cinnamic acid derivatives. For example, new conjugates have been synthesized by reacting various cinnamic acid derivatives with different amino acids, and these conjugates have shown cytotoxic activity against various cancer cell lines. nih.gov This suggests that conjugating this compound with amino acids like L-alanine or L-phenylalanine could be a promising avenue for developing novel therapeutic agents. The amino acid moiety could potentially improve cell permeability and target engagement.
A significant area of research has been the development of hybrid molecules by conjugating cinnamic acid derivatives with existing drugs, such as the antimalarial agent primaquine (B1584692). nih.govnih.gov This molecular hybridization aims to create new chemical entities with enhanced or novel biological activities.
In one study, a series of primaquine-cinnamic acid conjugates were synthesized and evaluated for their anticancer and antiviral activities. nih.gov Notably, this series included derivatives with trifluoromethyl-substituted cinnamic acids, which are close structural analogs of difluoromethyl compounds. These conjugates were prepared by forming an amide bond between primaquine and the respective cinnamic acid derivative. nih.govnih.gov
The results indicated that these hybrid molecules exhibited significant biological activity. For instance, acylsemicarbazide derivatives of primaquine with trifluoromethyl-substituted cinnamic acids showed specific activity against human coronavirus and high inhibitory activity against certain cancer cell lines. nih.govnih.gov
The following table summarizes the activity of some primaquine-cinnamic acid conjugates, including a trifluoromethyl-substituted example, against the MCF-7 breast cancer cell line.
| Compound | Cinnamic Acid Moiety | IC50 (µM) against MCF-7 |
| 3c | 4-OCH3 | 3.3 |
| 3g | 4-Cl | 2.0 |
| 3j | 4-CF3 | 1.8 |
| 7c | 4-OCH3 (acylsemicarbazide) | 2.0 |
| 7g | 4-Cl (acylsemicarbazide) | 1.0 |
| 7j | 4-CF3 (acylsemicarbazide) | 0.8 |
Data sourced from Molecules 2016, 21(12), 1662. nih.gov
These findings underscore the potential of creating hybrid molecules based on this compound to develop new therapeutic agents with enhanced bioactivity.
Structure-Activity Relationship (SAR) Studies for Rational Design
Structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective analogs of this compound. By systematically modifying the structure and evaluating the corresponding changes in biological activity, researchers can identify key structural features responsible for the desired therapeutic effects.
For the 3'-(difluoromethyl)-4'-methoxycinnamoyl amides, SAR studies revealed important insights into their antibacterial activity. mdpi.comnih.gov The difluoromethyl moiety itself was found to enhance antibacterial activity and selectivity towards M. smegmatis compared to the parent compound. mdpi.com
Further analysis of the N-substituents on the amide provided more detailed SAR information:
Alkyl Chains: The presence of small, branched alkyl groups like isopropyl (N-isopropylamide 11b ) and isopentyl (N-isopentylamide 11d ) led to the most potent activity against M. smegmatis. mdpi.comnih.gov
Aromatic Rings: The introduction of a phenylethyl group (N-(2-phenylethyl)amide 11g ) also resulted in high activity, suggesting that a hydrophobic pocket might be involved in the interaction with the biological target. mdpi.comnih.gov
Cyclic Systems: Simple cyclic systems like pyrrolidine (B122466) and piperidine (B6355638) led to a decrease in activity compared to the most potent alkyl-substituted amides. mdpi.com
Polar Groups: The incorporation of a morpholine (B109124) ring, which contains an ether linkage, also resulted in reduced activity. mdpi.com
These SAR findings suggest that the nature of the N-substituent on the amide of 3'-(difluoromethyl)-4'-methoxycinnamic acid plays a critical role in its antibacterial potency, with lipophilicity and steric factors being key determinants of activity. This knowledge provides a valuable framework for the future design of more effective derivatives.
Design Principles for Novel this compound Analogs with Modified Functional Groups
The strategic design of novel analogs of this compound is a nuanced process centered on the systematic modification of its core functional groups: the carboxylic acid, the difluoromethyl (-CHF2) group, and the phenyl ring. The primary objectives of these modifications are to enhance biological activity, improve pharmacokinetic properties, and elucidate the structure-activity relationships (SAR) that govern the molecule's therapeutic potential. Key design principles involve bioisosteric replacement, functional group optimization, and scaffold diversification.
A significant approach in the development of this compound analogs involves the modification of the carboxylic acid moiety. The carboxylic acid group, while often crucial for target binding, can lead to poor metabolic stability and limited cell permeability. To address these limitations, researchers often employ bioisosteric replacement, substituting the carboxylic acid with other functional groups that can mimic its essential interactions while offering improved drug-like properties. A primary strategy is the conversion of the carboxylic acid into amides. nih.govresearchgate.net This transformation neutralizes the charge of the carboxylate group, which can enhance membrane permeability and reduce interactions with metabolizing enzymes.
The research demonstrated that the nature of the amide substituent is critical for both the potency and the spectrum of antibacterial activity. For instance, the conversion of the parent acid to simple alkyl amides led to significant antibacterial efficacy, particularly against Mycobacterium smegmatis. The study found that specific N-alkyl groups conferred the highest activity, highlighting the importance of the substituent's steric and electronic properties in molecular recognition by the bacterial target. nih.gov
To further probe the structure-activity relationship, a comparative analysis was conducted with analogs lacking the difluoromethyl group or containing a hydroxyl or methyl group in its place. The results underscored the critical role of the difluoromethyl group in enhancing antibacterial activity and selectivity towards M. smegmatis. nih.gov The non-fluorinated and hydroxylated analogs showed significantly reduced or different activity profiles, indicating that the -CHF2 group is not merely a placeholder but an active contributor to the molecule's biological function, likely through specific electronic or binding interactions. nih.gov
The table below summarizes the antibacterial activity of selected 3'-(difluoromethyl)-4'-methoxycinnamoyl amides, illustrating the design principles of modifying the carboxylic acid group.
| Compound | Amide Substituent (R) | Modification Strategy | Key Research Finding (MIC against M. smegmatis) | Source |
|---|---|---|---|---|
| 11b | N-isopropyl | Conversion of carboxylic acid to a secondary amide. | 8 µg/mL | nih.govresearchgate.net |
| 11d | N-isopentyl | Modification with a larger alkyl group to increase lipophilicity. | 8 µg/mL | nih.govresearchgate.net |
| 11g | N-(2-phenylethyl) | Introduction of an aromatic moiety to explore further binding interactions. | 8 µg/mL | nih.govresearchgate.net |
| 13a | N-isopropyl (non-functionalized phenyl ring) | Removal of the difluoromethyl and methoxy (B1213986) groups for comparison. | >32 µg/mL | nih.gov |
| 13b | N-isopropyl (3'-methyl instead of 3'-difluoromethyl) | Replacement of -CHF2 with a methyl group to assess the fluorine effect. | 32 µg/mL | nih.gov |
| 13c | N-isopropyl (3'-hydroxyl instead of 3'-difluoromethyl) | Replacement of -CHF2 with a hydroxyl group to mimic the parent natural compound. | >128 µg/mL | nih.gov |
These findings collectively illustrate a core design principle: the strategic amidation of the carboxylic acid group in this compound analogs, combined with the essential presence of the difluoromethyl group, can yield compounds with potent and selective biological activity. The development of such analogs provides a clear pathway for generating new chemical entities with tailored therapeutic profiles. nih.gov
Biological Research Investigations of 3 Difluoromethyl Cinnamic Acid and Its Derivatives
Antimicrobial Activity Studies
Derivatives of cinnamic acid have long been recognized for their broad-spectrum antimicrobial properties. nih.govnih.gov The introduction of a difluoromethyl group onto the cinnamic acid scaffold represents a strategic modification aimed at enhancing these biological activities.
Research into the antibacterial potential of 3-(Difluoromethyl)cinnamic acid derivatives has revealed promising and selective activity. A series of novel 3′-(difluoromethyl)-4′-methoxycinnamoyl amides were synthesized and evaluated against a panel of fourteen bacterial strains, encompassing six Gram-positive and eight Gram-negative organisms. nih.govresearchgate.netmdpi.com The study found that the antibacterial activity was highly dependent on the nature of the amide substituent, with specific derivatives showing marked potency. nih.gov
The introduction of the difluoromethyl moiety was shown to significantly enhance antibacterial activity and selectivity, altering the inhibition profile compared to the parent compound. nih.govresearchgate.net This highlights the critical role of this specific fluorinated group in modulating the biological properties of the cinnamoyl scaffold. researchgate.net
The most significant antibacterial activity of the synthesized 3′-(difluoromethyl)-4′-methoxycinnamoyl amides was observed against the Gram-positive bacillus Mycobacterium smegmatis. nih.gov This organism is frequently used as a non-pathogenic model for the slow-growing and highly pathogenic Mycobacterium tuberculosis, as activity against M. smegmatis often correlates with activity against the agent of tuberculosis. nih.govnih.gov
Several amide derivatives demonstrated notable potency and selectivity. Specifically, the N-isopropyl, N-isopentyl, and N-(2-phenylethyl) amides were the most active against M. smegmatis, each exhibiting a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. nih.govmdpi.comnih.gov Further investigation into analogues of the N-isopropylamide confirmed that the difluoromethyl group was crucial for the observed potency and selectivity. researchgate.netresearchgate.net The selectivity of these compounds for M. smegmatis positions them as potential lead structures in the development of new narrow-spectrum antibiotics targeting M. tuberculosis. nih.govmdpi.comconicet.gov.ar
Studies on the related trifluoromethyl-substituted cinnamamides have also shown activity against M. smegmatis, with the position of the trifluoromethyl group on the phenyl ring influencing the degree of inhibition. sciforum.netnih.gov
Table 1: Antibacterial Activity of 3'-(Difluoromethyl)-4'-methoxycinnamoyl Amides against Mycobacterium smegmatis
This table summarizes the Minimum Inhibitory Concentration (MIC) values for the most active amide derivatives against M. smegmatis.
| Compound | Amide Substituent | MIC (µg/mL) nih.govmdpi.com |
|---|---|---|
| 11b | N-isopropyl | 8 |
| 11d | N-isopentyl | 8 |
| 11g | N-(2-phenylethyl) | 8 |
While the primary activity of the studied this compound amides was against mycobacteria, research on structurally related cinnamamides has shown significant efficacy against staphylococcal species. nih.gov A study focusing on trifluoromethyl-substituted N-arylcinnamamides demonstrated that these compounds possess activity against Staphylococcus aureus and its methicillin-resistant (MRSA) forms. sciforum.net The highest antistaphylococcal effect was observed when the trifluoromethyl group was in the meta-position on the phenyl core of the cinnamic acid. sciforum.net
Further research into anilides of 3-(trifluoromethyl)cinnamic acid confirmed potent antistaphylococcal activity. nih.gov Specific compounds, such as (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide and (2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide, exhibited MIC values ranging from 0.15 to 5.57 µM against S. aureus and MRSA clinical isolates. nih.gov Additionally, novel cephalosporin (B10832234) derivatives incorporating cinnamic acid moieties have been developed, showing activity against MRSA with one compound displaying an MIC90 of 1.0 µg/mL. nih.gov
Table 2: Antistaphylococcal Activity of Selected Trifluoromethyl-Cinnamic Acid Derivatives
This table presents the Minimum Inhibitory Concentration (MIC) ranges for selected trifluoromethyl derivatives against S. aureus and MRSA.
| Compound Series | Bacterial Strains | MIC Range (µM) nih.gov |
|---|---|---|
| Anilides of 3-(trifluoromethyl)cinnamic acid | S. aureus & MRSA | 0.15–5.57 |
The antifungal potential of the broader class of cinnamic acid derivatives has been an area of active investigation. nih.gov Studies have shown that these compounds can be effective against various fungal species. nih.gov One proposed mechanism of action involves the inhibition of benzoate (B1203000) 4-hydroxylase (CYP53), a cytochrome P450 enzyme unique to fungi and crucial for the metabolism of aromatic compounds. nih.gov Research demonstrated that cinnamic acid and several of its derivatives could inhibit the enzymatic activity of CYP53A15 from Cochliobolus lunatus, suggesting this as a potential target for developing new antifungal drugs. nih.gov
Another identified mechanism involves the disruption of the fungal cell membrane. mdpi.com Investigations into synthetic cinnamides and cinnamates revealed that the most active compounds directly interacted with ergosterol, a vital sterol component of the fungal plasma membrane. This interaction disrupts membrane integrity, leading to cell death. The study also suggested that histone deacetylases, such as HOS2 and RPD3, could be additional molecular targets for these compounds in Candida albicans. mdpi.com
Bacterial biofilms, structured communities of cells embedded in a self-produced matrix, are notoriously resistant to conventional antibiotics. mdpi.com Cinnamic acid derivatives have emerged as promising agents capable of inhibiting and eradicating these resilient structures. mdpi.comnih.gov
Ultrashort tetra-peptides conjugated with hydrophobic cinnamic acid derivatives have demonstrated potent activity against resistant biofilm forms of Gram-positive pathogens like Staphylococcus epidermidis and Staphylococcus aureus. nih.govqub.ac.uk One such peptidomimetic molecule showed a minimum biofilm eradication concentration (MBEC) of 125 µg/ml against both methicillin-sensitive and methicillin-resistant S. aureus. nih.gov
Other studies have focused on the ability of cinnamic acid derivatives to prevent the initial formation of biofilms. mdpi.com Certain synthetic derivatives proved effective at inhibiting biofilm formation by S. epidermidis and Streptococcus agalactiae at sub-inhibitory concentrations. mdpi.com For Candida albicans, a common fungal pathogen, synthesized cinnamoyl esters and amides were also found to be potent inhibitors of biofilm formation, with some compounds also showing activity against mature biofilms. nih.gov The mechanism in some bacteria may involve interference with quorum sensing activation circuits, which are crucial for biofilm production. mdpi.com
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Organisms
Anticancer Research Pathways
Cinnamic acid and its derivatives have been explored for their potential as anticancer agents, with research indicating activity against a variety of cancer types. nih.govnih.gov The chemical structure of cinnamic acid provides multiple sites for modification, allowing for the synthesis of derivatives with tailored biological activities. nih.govresearchgate.net
In the context of this compound derivatives, a key study evaluated the cytotoxicity of the most potent antibacterial amides, N-isopropyl-(3′-(difluoromethyl)-4′-methoxy)cinnamoyl amide and N-(2-phenylethyl)-(3′-(difluoromethyl)-4′-methoxy)cinnamoyl amide. nih.govmdpi.com The results showed that these specific compounds displayed negligible or no cytotoxicity against human liver cancer (HepG2) and lung cancer (A549) cell lines, suggesting a selective antibacterial effect. nih.govnih.gov
Broader research into other cinnamic acid derivatives has identified various anticancer mechanisms. nih.gov Some derivatives are known to induce apoptosis (programmed cell death) in cancerous cells. nih.gov Other research has focused on designing cinnamic acid analogs as inhibitors of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tumor development. biointerfaceresearch.com Synthetic derivatives have shown significant cytotoxicity against human lung cancer cells (A-549), with IC50 values in the low micromolar range. biointerfaceresearch.com Further studies on cinnamoyl-based amides have identified compounds with antiproliferative activity against a panel of colorectal cancer cells, with one derivative showing the ability to upregulate p21, a protein involved in cell cycle arrest and apoptosis. unimi.it
Table 3: Cytotoxicity of Selected Cinnamic Acid Derivatives
This table shows the cytotoxic effects of various cinnamic acid derivatives on different human cancer cell lines.
| Compound Type | Cell Line | Effect / Measurement | Reference |
|---|---|---|---|
| 3'-(Difluoromethyl)-4'-methoxycinnamoyl amides (11b, 11g) | HepG2 (Liver), A549 (Lung) | Negligible or no cytotoxicity | nih.gov |
| Synthetic Cinnamic Acid Analogs | A-549 (Lung) | IC50 range: 10 µM to 18 µM | biointerfaceresearch.com |
| Piperoniloyl and Cinnamoyl-based amides | Colorectal Cancer Cells | Antiproliferative activity, p21 upregulation | unimi.it |
Investigation of Cellular Growth Modulation and Apoptosis Induction
Cinnamic acid and its derivatives are recognized for their ability to impede the growth of cancerous cells and trigger programmed cell death, or apoptosis. One of the mechanisms by which these compounds exert their anticancer effects is through the induction of apoptosis, which can eliminate malignant cells. For instance, cinnamaldehyde, a derivative of cinnamic acid, has been shown to effectively induce apoptosis in cancer cells. This process is crucial for controlling the proliferation of tumors. The anti-proliferative properties of cinnamic compounds contribute to their potential as anticancer agents by halting the uncontrolled division of cancer cells.
Identification of Molecular Targets and Pathways in Cancer Cell Lines (e.g., MMP9, AKR1C3, AKR1B10, AIF, MAPK14)
Research into the molecular mechanisms of cinnamic acid derivatives has identified several key protein targets involved in cancer pathology.
Matrix Metallopeptidase 9 (MMP9): Overexpression of MMP-9 is linked to cancer progression and metastasis. nih.govmdpi.com Cinnamic acid derivatives have been investigated as potential inhibitors of MMP-9. nih.govnih.gov Computational studies have shown that derivatives such as cynarin (B1669657) and chlorogenic acid have a strong binding affinity for the catalytic domain of MMP-9, suggesting they could be potent inhibitors. nih.govnih.gov The inhibition constant values for cynarin and chlorogenic acid were estimated to be in the picomolar range. nih.govnih.gov
Aldo-Keto Reductase Family 1 Member C3 (AKR1C3): This enzyme is a significant target in hormone-dependent cancers like prostate and breast cancer. Cinnamic acid derivatives are known to inhibit AKR1C3, with inhibitory concentrations (IC₅₀) typically in the range of 2 to 50 µM. nih.gov A particularly potent natural derivative, baccharin, inhibits AKR1C3 with an IC₅₀ of 0.11 µM. nih.gov Synthetic derivatives have also been developed, with some showing equipotent inhibition to the most active known AKR1C3 inhibitors. nih.gov
Other Potential Targets: A computational screening of cinnamic acid derivatives identified several other potential biological targets that play a role in cancer cell dynamics. These include aldo-keto reductase family 1 member B10 (AKR1B10), apoptosis-inducing factor (AIF), and mitogen-activated protein kinase 14 (MAPK14).
Enzyme Inhibition Profiles Relevant to Cancer Progression
The ability of cinnamic acid derivatives to inhibit specific enzymes is central to their anticancer potential. By targeting enzymes that are overactive in cancer cells, these compounds can disrupt pathways that are essential for tumor growth and survival. The inhibition of MMP-9 is a key example, as this enzyme is crucial for the degradation of the extracellular matrix, a process that facilitates cancer cell invasion and metastasis. nih.govmdpi.com Similarly, the inhibition of AKR1C3 can interfere with the synthesis of hormones that drive the growth of certain cancers. nih.govnih.gov
Enzyme Inhibition Studies Beyond Antimicrobial and Anticancer Contexts
The biological activity of this compound and its analogs extends beyond cancer and microbial applications, showing effects on enzymes involved in various physiological processes.
Inhibition of Dehydrogenases and Amide Hydrolases
Cinnamic acid derivatives have demonstrated inhibitory activity against certain dehydrogenases. Notably, their ability to inhibit aldo-keto reductases such as AKR1C3, which is a type of dehydrogenase, is well-documented. nih.govnih.gov For instance, a library of α-arylcinnamic acids showed inhibitory concentrations against AKR1C3 ranging from 5 µM to 20 µM. nih.gov
The following table displays the inhibitory concentrations (IC₅₀) of various cinnamic acid derivatives against AKR1C3.
| Compound/Derivative Class | IC₅₀ Value for AKR1C3 Inhibition | Selectivity |
| General Cinnamic Acid Derivatives | 2 - 50 µM | Varies |
| Baccharin | 0.11 µM | 500-fold over AKR1C2 |
| Baccharin Amide Derivative (14a) | 0.420 µM | 93-fold over AKR1C2 |
| Meta-amide Derivative (26a) | 0.066 µM | 109-fold over AKR1C2 |
| α-arylcinnamic acids (selective) | ~13.5 µM | High selectivity over other AKR1C enzymes |
This table is based on data from multiple sources. nih.govnih.gov
Information regarding the specific inhibition of amide hydrolases by this compound or its close derivatives is not extensively available in the reviewed literature. While some compounds are known to inhibit fatty acid amide hydrolase (FAAH), these are not typically derivatives of cinnamic acid. nih.govresearchgate.net
Modulation of Gastric Proton Pump (H+/K+-ATPase) Activity
The gastric proton pump, H+/K+-ATPase, is the enzyme responsible for gastric acid secretion. nih.gov Phenolic fractions derived from ginger, which have been found to contain cinnamic acid, have been identified as potent inhibitors of this proton pump. nih.gov One study reported that a hydrolyzed phenolic fraction of ginger, containing 48% cinnamic acid, inhibited the proton pump with an IC₅₀ of 1.5 µg/mL, which was significantly more potent than the conventional proton pump inhibitor lansoprazole (B1674482) in that assay. nih.gov This suggests that cinnamic acid and its derivatives could play a role in managing conditions related to excessive gastric acid secretion. nih.gov
Impact on Gastric Emptying Rates
Research has indicated that derivatives of cinnamic acid can influence the rate of gastric emptying. A study investigating the effects of various cinnamic acid derivatives found that several compounds, including the structurally similar 3-(trifluoromethyl)cinnamic acid, alleviated delays in gastric emptying when compared to a control group. researchgate.net This effect is significant as the inhibition of certain enzymes like α-glucosidase can prolong gastric emptying, which in turn can lead to a feeling of satiety. researchgate.net Another study noted that cinnamic acid itself can impact factors related to digestion and obesity, such as inhibiting lipase (B570770) activity. Furthermore, research on slow transit constipation has shown that cinnamic acid can effectively treat the condition in animal models, suggesting a modulatory role in gastrointestinal motility. wjgnet.com
Antioxidant Capacity and Free Radical Scavenging Activity
Cinnamic acid and its derivatives, particularly those containing phenolic hydroxyl groups, are recognized for their antioxidant properties and their ability to scavenge free radicals. nih.gov These compounds are of interest for their potential health benefits. nih.gov The antioxidant activity is often evaluated through various assays, including the interaction with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the inhibition of lipid peroxidation. nih.govmdpi.com
Research has shown that the structure of cinnamic acid derivatives plays a crucial role in their antioxidant potential. For instance, derivatives with hydroxyl groups enhance free radical scavenging properties. nih.gov The presence of electron-donating groups, such as methoxy (B1213986) groups, can also increase the stability of the resulting aryloxy radical after hydrogen donation, thereby boosting antioxidant activity. mdpi.com Studies on various synthesized cinnamic acid derivatives have demonstrated a range of antioxidant activities. For example, some phenyl-substituted acids have shown remarkable activity in inhibiting linoleic acid peroxidation. nih.gov
In one study, the radical scavenging activity of several cinnamic acid derivatives was quantified. The results, as summarized in the table below, indicate that the antioxidant capacity varies significantly with the specific substitutions on the cinnamic acid scaffold. researchgate.net Another study highlighted that lipophilic esters of cinnamic acid might have an important role in neurodegenerative diseases due to their ability to cross the blood-brain barrier. nih.gov
| Compound | Concentration (mg/mL) | Radical Scavenging Activity (%) | IC50 (µg/mL) |
| Cinnamic acid | 0.0004 | 43.28 | 1.2 |
| 0.0008 | 46.78 | ||
| 0.0012 | 50.98 | ||
| 0.0016 | 57.98 | ||
| 0.0020 | 62.18 | ||
| Ethyl cinnamate | 0.0004 | 46.50 | 0.64 |
| 0.0008 | 52.38 | ||
| 0.0012 | 58.54 | ||
| 0.0016 | 64.42 | ||
| 0.0020 | 71.84 | ||
| Cinnamyl alcohol | 0.0004 | 41.10 | 0.84 |
| 0.0008 | 50.98 | ||
| 0.0012 | 55.18 | ||
| 0.0016 | 63.58 | ||
| 0.0020 | 69.18 | ||
| Vitamin C (Reference) | 0.0004 | 87.10 | 0.34 |
| 0.0008 | 87.39 | ||
| 0.0012 | 87.69 | ||
| 0.0016 | 88.09 | ||
| 0.0020 | 88.70 | ||
| Data sourced from a study on the radical scavenging activity of cinnamic acid and its derivatives. researchgate.net |
Neuroprotective Potential and Related Pharmacological Research
The neuroprotective effects of cinnamic acid and its derivatives are a growing area of research, with studies indicating their potential in the context of various neurological disorders. nih.gov These compounds have been investigated for their ability to mitigate processes involved in neurodegeneration, such as glial activation, inflammation, and neuronal apoptosis. nih.gov
For example, oral administration of cinnamic acid has been shown to attenuate glial activation and inflammation, reduce the accumulation of GM2 gangliosides, and improve behavioral outcomes in a mouse model of Sandhoff disease, a neurodegenerative lysosomal storage disorder. nih.gov This neuroprotective effect is thought to be mediated through the PPARα receptor. nih.gov
In another study focusing on traumatic brain injury (TBI), cinnamic acid treatment was found to restore neurological function, alleviate memory impairments, and recover synaptic abnormalities in mice. nih.gov The proposed mechanism involves the suppression of HDAC2 activity by promoting the expression of miR-455-3p. nih.gov
Furthermore, microbial transformation of cinnamic acid has been utilized to produce new derivatives with enhanced biological activities. nih.gov Certain metabolites produced through this process have demonstrated neuroprotective effects against H2O2 and Aβ1-42 induced-neurotoxicity in human neuroblastoma (SH-SY5Y) cells. nih.gov One such metabolite, 2-methyl heptyl benzoate, was found to be a more potent neuroprotective agent than the positive controls, catechin (B1668976) and epigallocatechin-3-gallate. nih.gov Another derivative, N-propyl cinnamamide, showed acetylcholinesterase (AChE) inhibitory activity, which is relevant for neurodegenerative diseases associated with cholinergic deficits. nih.gov
The table below summarizes the inhibitory activities of some microbially produced cinnamic acid metabolites. nih.gov
| Compound/Metabolite | COX-2 Inhibition IC50 (µM) | AChE Inhibition IC50 (µM) |
| N-propyl cinnamamide | - | 8.27 |
| p-hydroxy benzoic acid | 1.85 ± 0.07 | Not Active |
| Data from a study on new neuroprotective derivatives of cinnamic acid obtained via biotransformation. nih.gov |
Advanced Analytical Characterization Techniques for 3 Difluoromethyl Cinnamic Acid
Spectroscopic Methods for Structural and Vibrational Analysis
Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying the functional groups present in 3-(Difluoromethyl)cinnamic Acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Current time information in Bangalore, IN.rsc.org For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for unambiguous structural assignment.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. Key expected signals include:
Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region, typically above 12 ppm.
Vinylic Protons (-CH=CH-): Two doublets, one for each proton on the double bond, exhibiting a large coupling constant (~16 Hz) characteristic of a trans configuration.
Aromatic Protons: A set of multiplets in the 7.5-8.0 ppm region, corresponding to the four protons on the substituted benzene (B151609) ring.
Difluoromethyl Proton (-CHF₂): A characteristic triplet due to coupling with the two equivalent fluorine atoms (¹J-H,F coupling). This signal is a key differentiator from its trifluoromethyl analog, which lacks this proton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms. Expected chemical shifts include:
Carbonyl Carbon (-C=O): A signal around 167-170 ppm.
Vinylic Carbons (-CH=CH-): Signals in the 120-145 ppm range.
Aromatic Carbons: Multiple signals between 125-140 ppm. The carbon attached to the difluoromethyl group will show a characteristic triplet due to one-bond coupling with the two fluorine atoms.
Difluoromethyl Carbon (-CHF₂): A triplet signal further downfield due to the electron-withdrawing effect of the fluorine atoms. For the analogue 3-(Trifluoromethyl)cinnamic acid, the CF₃ carbon appears as a quartet. rsc.org
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity.
COSY: Would confirm the coupling between the vinylic protons and between adjacent aromatic protons.
HSQC: Would correlate each proton signal to its directly attached carbon atom (e.g., vinylic protons to vinylic carbons). Current time information in Bangalore, IN.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on its Trifluoromethyl Analogue
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (2D NMR) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | >12 (s, 1H) | ~168 | HMBC to vinylic carbons |
| Vinylic Proton (α to COOH) | ~6.5 (d, J≈16 Hz, 1H) | ~120 | COSY with β-vinylic proton; HMBC to C=O, aromatic C |
| Vinylic Proton (β to COOH) | ~7.7 (d, J≈16 Hz, 1H) | ~143 | COSY with α-vinylic proton; HMBC to aromatic C |
| Aromatic Protons | 7.6 - 8.0 (m, 4H) | 126 - 135 | COSY between adjacent protons; HSQC to respective carbons |
| Difluoromethyl Group (-CHF₂) | ~6.8 (t, ¹J-H,F, 1H) | ~115 (t, ¹J-C,F) | HMBC to adjacent aromatic carbons |
Data is predicted based on known values for cinnamic acid derivatives and 3-(Trifluoromethyl)cinnamic acid. rsc.orgnih.gov s=singlet, d=doublet, t=triplet, m=multiplet.
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several key absorption bands. Analysis of the related compound 3-(Trifluoromethoxy)cinnamic acid shows characteristic peaks for the carboxylic acid and aromatic structure. nist.gov
O-H Stretch: A very broad band from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
C-H Stretch: Aromatic and vinylic C-H stretching vibrations appear just above 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.
C=C Stretch: Absorptions around 1625-1640 cm⁻¹ for the alkene and 1450-1600 cm⁻¹ for the aromatic ring.
C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1350 cm⁻¹, are indicative of the C-F bonds of the difluoromethyl group.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. nih.gov
The C=C double bond and aromatic ring stretching vibrations are expected to produce strong Raman signals.
The symmetric C-F stretching modes would also be Raman active.
For the analogue 3-(Trifluoromethyl)cinnamic acid, Raman spectra are available and show these characteristic features. nih.gov
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (Broad) | Weak |
| Carbonyl | C=O stretch | 1680-1710 (Strong) | Medium |
| Alkene | C=C stretch | 1625-1640 (Medium) | Strong |
| Aromatic Ring | C=C stretch | 1450-1600 (Variable) | Strong |
| Difluoromethyl | C-F stretch | 1100-1350 (Strong) | Medium |
Frequencies are based on typical values for these functional groups and data from related fluorinated cinnamic acids. nih.govnist.gov
Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis (e.g., EIMS)
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and deduce the structure from fragmentation patterns. The molecular formula of this compound is C₁₀H₈F₂O₂, giving it a molecular weight of 198.17 g/mol . Current time information in Bangalore, IN.
In Electron Ionization Mass Spectrometry (EIMS), the molecule is expected to show a distinct molecular ion peak (M⁺˙) at m/z 198. The fragmentation pattern would likely involve:
Loss of a hydroxyl radical (•OH) to give a fragment at m/z 181.
Loss of the carboxyl group (•COOH) to give a fragment at m/z 153.
A base peak corresponding to the stable difluoromethyl-styryl cation.
Further fragmentation of the aromatic ring and side chain.
Analysis of the trifluoromethyl analogue shows a molecular ion at m/z 216 and characteristic fragmentation. nih.gov This supports the predicted fragmentation pathway for the difluoromethyl compound.
Chromatographic Separations and Quantification Methodologies
Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or metabolites, and for its quantification.
HPLC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This is the method of choice for analyzing non-volatile compounds like carboxylic acids.
Separation: A reversed-phase C18 column is typically used. The mobile phase would likely consist of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, with an acid additive such as formic acid to ensure the carboxylic acid remains protonated for good peak shape.
Detection and Purity: The UV detector in-line would show a primary peak for the compound, while the mass spectrometer would confirm its identity by its mass-to-charge ratio (m/z 199 for [M+H]⁺ or m/z 197 for [M-H]⁻). Impurities would appear as separate peaks with different m/z values, allowing for purity assessment.
Quantification: For quantitative analysis, a calibration curve is generated by injecting known concentrations of a pure standard of this compound. The peak area from the extracted ion chromatogram is plotted against concentration to determine the amount in unknown samples.
GC-MS is a highly sensitive technique for analyzing volatile and thermally stable compounds. nist.govspectrabase.com
Derivatization: As a carboxylic acid, this compound is not sufficiently volatile for direct GC analysis. It must first be derivatized, for example, by silylation (e.g., with BSTFA or MSTFA) to convert the acidic proton into a less polar trimethylsilyl (B98337) (TMS) group. This increases volatility and thermal stability. nist.gov
Analysis: The derivatized compound is then injected into the GC, where it is separated on a capillary column (e.g., a non-polar DB-5ms column) before entering the mass spectrometer. nih.gov The resulting mass spectrum would show the molecular ion of the derivatized compound and a fragmentation pattern that can be used for identification. GC-MS offers excellent resolution and is often used for identifying components in complex mixtures. nih.gov
Metabolite Profiling: In metabolomics studies, GC-MS is a key platform for profiling small molecule metabolites in biological samples. Current time information in Bangalore, IN. Following extraction and derivatization, GC-MS can be used to identify and semi-quantify this compound and any of its metabolites that result from biotransformation, providing insights into its metabolic fate.
Table 3: Summary of Chromatographic Methods
| Technique | Typical Column | Mobile Phase / Carrier Gas | Derivatization | Application |
|---|---|---|---|---|
| HPLC-MS | Reversed-Phase C18 | Water/Acetonitrile with Formic Acid | Not required | Purity assessment, quantification |
| GC-MS | DB-5ms or similar | Helium | Required (e.g., silylation) | Compound identification, metabolite profiling |
Sophisticated Sample Preparation and Derivatization Protocols for Analytical Accuracy
The accurate and precise quantification of this compound in various matrices necessitates meticulous sample preparation and often, chemical derivatization, particularly when employing gas chromatography-mass spectrometry (GC-MS). nih.gov The inherent polarity and low volatility of the carboxylic acid group in this compound make direct GC analysis challenging. youtube.com Therefore, sophisticated protocols are employed to clean up samples and chemically modify the analyte to enhance its volatility, thermal stability, and chromatographic behavior, ultimately ensuring analytical accuracy. weber.husigmaaldrich.com
Sample preparation strategies aim to isolate this compound from complex sample matrices, removing interfering substances that could compromise the analysis. The choice of technique depends on the nature of the sample (e.g., biological fluids, reaction mixtures, environmental samples). Common approaches include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). For instance, LLE with an appropriate organic solvent like ethyl ether after acidification of the sample can effectively extract carboxylic acids. youtube.com SPE offers a more controlled and often more efficient cleanup, where the analyte is selectively adsorbed onto a solid sorbent and then eluted with a small volume of solvent.
Following extraction and cleanup, derivatization is a critical step for GC-MS analysis. nih.gov This process involves chemically converting the polar carboxylic acid group into a less polar, more volatile ester or silyl (B83357) derivative. gcms.cz This not only improves its behavior during chromatographic separation but can also lead to the formation of characteristic ions in the mass spectrometer, aiding in identification and quantification. sigmaaldrich.com
Esterification for GC-MS Analysis
Esterification is a robust and widely used derivatization technique for carboxylic acids. sapub.org The most common approach is the formation of methyl esters (FAMEs - Fatty Acid Methyl Esters, a term often extended to other carboxylic acid methyl esters) due to their excellent volatility and chromatographic properties. nih.gov A prevalent reagent for this transformation is Boron Trifluoride-Methanol (BF3-MeOH). mdpi.com The reaction involves heating the dried analyte with the BF3-MeOH reagent, which catalyzes the esterification of the carboxylic acid.
Table 1: Illustrative Protocol for Esterification of this compound
| Step | Procedure | Purpose |
|---|---|---|
| 1. Sample Preparation | An accurately weighed or measured aliquot of the extracted and dried sample is placed in a reaction vial. | To start with a known quantity of analyte for quantitative analysis. |
| 2. Reagent Addition | A solution of 12-14% Boron Trifluoride in Methanol (BF3-MeOH) is added. sapub.orgmdpi.com | To provide the catalyst (BF3) and the methyl group donor (Methanol). |
| 3. Reaction | The vial is sealed and heated at approximately 60-70 °C for 30-60 minutes. sapub.orgmdpi.com | To drive the esterification reaction to completion. |
| 4. Extraction | After cooling, the resulting methyl ester is extracted from the reaction mixture using an organic solvent such as hexane (B92381) or dichloromethane. mdpi.com | To isolate the derivatized analyte from the polar reaction medium. |
| 5. Analysis | The organic extract is concentrated if necessary and injected into the GC-MS system. | For separation, identification, and quantification. |
This table is a generalized protocol based on standard esterification procedures for carboxylic acids and would require optimization for this compound.
Silylation for Enhanced Volatility
Silylation is another powerful derivatization technique that replaces active hydrogens in polar functional groups with a trimethylsilyl (TMS) group. gcms.cz This significantly reduces the polarity and hydrogen-bonding capacity of the molecule, leading to a marked increase in volatility. weber.hu Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comnih.gov Silylation is effective for a broad range of compounds containing -OH, -COOH, -NH2, and -SH groups. weber.husigmaaldrich.com
Table 2: Illustrative Protocol for Silylation of this compound
| Step | Procedure | Purpose |
|---|---|---|
| 1. Sample Preparation | An aliquot of the dried sample extract is placed in a moisture-free reaction vial. Silylation is highly sensitive to moisture. sigmaaldrich.com | To ensure the reaction is not hindered by water, which consumes the reagent. |
| 2. Reagent Addition | A silylating reagent such as MSTFA (or BSTFA) with 1% TMCS is added, often in a solvent like pyridine (B92270) or acetonitrile. sigmaaldrich.comnih.govyoutube.com | To provide the silyl group donor and catalyst. |
| 3. Reaction | The sealed vial is heated, typically between 60-100 °C, for a duration ranging from 30 minutes to several hours, depending on the analyte's reactivity. sigmaaldrich.comyoutube.com | To ensure complete derivatization of the carboxylic acid group. |
| 4. Analysis | After cooling, the reaction mixture can often be directly injected into the GC-MS. | For separation and analysis of the TMS-ester of this compound. |
This table outlines a general silylation procedure. Specific conditions such as temperature and reaction time must be optimized for the target analyte to achieve maximum derivatization efficiency. sigmaaldrich.com
Computational and Theoretical Studies on 3 Difluoromethyl Cinnamic Acid
Quantum Chemical Calculations for Molecular Properties and Energetics
Quantum chemical calculations are fundamental in determining the intrinsic properties of a molecule, starting from its most stable three-dimensional arrangement to its electronic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For derivatives of cinnamic acid, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the most stable molecular geometry by finding the lowest energy conformation. scielo.org.mx
In a representative study on the analogous trans-4-(trifluoromethyl)cinnamic acid, DFT was used to compute its geometrical parameters. The presence of the acrylic acid side chain (-CH=CH-COOH) and the trifluoromethyl group (-CF3) on the phenyl ring influences the molecule's planarity and electron distribution. The optimization process reveals key bond lengths and angles, showing how the electron-withdrawing nature of the fluorinated group affects the entire π-conjugated system. This analysis is critical for understanding the molecule's stability and reactivity.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. youtube.comyoutube.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.comyoutube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
Table 1: Calculated FMO Properties for a Cinnamic Acid Analogue
| Parameter | Value (kcal/mol) |
|---|---|
| HOMO Energy | -165.73 |
| LUMO Energy | -51.36 |
| Energy Gap (ΔE) | 114.37 |
Data based on calculations for trans-4-(trifluoromethyl)cinnamic acid.
Theoretical calculations can predict thermodynamic properties such as enthalpy, entropy, and heat capacity. mdpi.com These computations rely on vibrational frequency analysis, which is also used to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface. nist.gov The vibrational frequencies calculated using DFT methods can be correlated with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. scielo.org.mx
In the analysis of trans-4-(trifluoromethyl)cinnamic acid, calculated vibrational wavenumbers showed good agreement with experimental spectra after being scaled by an empirical factor to correct for systematic errors in the calculations. Key vibrational modes, such as the C=O stretching of the carboxylic acid group and the C-F stretching of the trifluoromethyl group, are identified and assigned.
Table 2: Key Vibrational Frequencies for a Cinnamic Acid Analogue
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| C=O Stretch | 1743 | 1712 (FTIR), 1721 (FT-Raman) |
| C=C Olefinic Stretch | 1640 | 1627 (FT-Raman) |
| C-F Stretch | 1260 | 1253 (FTIR), 1245 (FT-Raman) |
Data for trans-4-(trifluoromethyl)cinnamic acid.
Thermodynamic parameters are also derived from these calculations. For instance, the total energy and zero-point vibrational energy (ZPVE) have been computed for 4TFCA, providing foundational data for understanding its chemical reaction dynamics.
Table 3: Calculated Thermodynamic Parameters for a Cinnamic Acid Analogue
| Parameter | Value |
|---|---|
| Total Energy | 103.81 kcal/mol |
| Zero-point Vibrational Energy | 95.39 kcal/mol |
Data for trans-4-(trifluoromethyl)cinnamic acid.
Molecular Modeling and Simulation Approaches
Beyond the properties of an isolated molecule, computational methods can simulate its interactions with complex biological environments, such as protein targets.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. This method is instrumental in drug discovery for identifying potential biological targets and predicting the binding affinity, often expressed as a binding energy score.
For cinnamic acid derivatives, molecular docking studies have been performed to evaluate their potential as inhibitors of various enzymes. nih.gov For example, a study on trans-4-(trifluoromethyl)cinnamic acid investigated its interaction with histone deacetylase 8 (HDAC8), an enzyme implicated in cancer. The results revealed a high binding affinity, with a calculated binding energy of –6.10 kcal/mol, suggesting a stable interaction within the protein's active site. Such studies identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and receptor and the stability of their interaction. mdpi.comnih.gov
For various cinnamic acid derivatives, MD simulations have been used to refine docking results and assess the stability of the predicted binding poses. nih.govmdpi.com Simulations lasting several nanoseconds can confirm whether a ligand remains stably bound within the active site or if it dissociates. nih.gov Analysis of the simulation trajectory can reveal the persistence of key intermolecular interactions and calculate a more accurate binding free energy, providing a more robust assessment of the compound's potential as a therapeutic agent. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Analysis for Bioactivity Prediction and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. japsonline.commdpi.com These models are instrumental in predicting the activity of new compounds and optimizing lead candidates in drug discovery. japsonline.commdpi.com For 3-(Difluoromethyl)cinnamic acid, a QSAR analysis would be crucial in predicting its potential bioactivities, such as antioxidant, anticancer, or antimicrobial effects, which are commonly associated with cinnamic acid derivatives. nih.govnih.gov
The introduction of a difluoromethyl (-CF2H) group at the meta-position of the phenyl ring is expected to significantly influence the electronic and physicochemical properties of the cinnamic acid backbone. This group is known to be a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. In QSAR studies of similar aromatic compounds, such substitutions have been shown to modulate properties like lipophilicity (LogP), electronic charge distribution, and steric factors, all of which are critical descriptors in QSAR models. cmu.ac.th
A hypothetical QSAR study on a series of cinnamic acid derivatives, including this compound, would likely reveal a correlation between the electron-withdrawing nature of the substituent and a specific biological activity. For instance, in some classes of compounds, increased electron-withdrawing character has been linked to enhanced antimicrobial or anticancer activity. mdpi.com
Table 1: Hypothetical QSAR Descriptors for this compound and Related Compounds
| Compound | Substituent | Electronic Effect | Predicted LogP | Potential Impact on Bioactivity |
| Cinnamic Acid | -H | Neutral | ~2.13 | Baseline activity |
| 3-Fluorocinnamic Acid | -F | Electron-withdrawing | ~2.32 | Potential for increased activity |
| 3-Chlorocinnamic Acid | -Cl | Electron-withdrawing | ~2.80 | Potential for increased activity |
| This compound | -CF2H | Strongly electron-withdrawing | ~2.50 (Estimated) | Predicted significant modulation of activity |
| 3-Hydroxycinnamic Acid | -OH | Electron-donating | ~1.70 | Often associated with antioxidant activity |
Note: The LogP value for this compound is an estimate and would need to be calculated using appropriate software in a formal QSAR study.
The development of a robust QSAR model would enable the in silico screening of a virtual library of related compounds, allowing researchers to prioritize the synthesis of derivatives with the highest predicted efficacy, thereby accelerating the drug discovery process.
In Silico Investigations of Reaction Mechanisms and Pathways (e.g., Radical Intermediates)
In silico investigations are powerful tools for elucidating the mechanisms of chemical reactions, including those involving transient species like radical intermediates. The antioxidant properties of many cinnamic acid derivatives are attributed to their ability to scavenge free radicals. nih.gov Theoretical studies, often employing Density Functional Theory (DFT), can model these reactions and provide insights into the stability of the resulting radical species. nih.gov
The presence of the difluoromethyl group in this compound would likely influence its reactivity towards radicals. The strong electron-withdrawing nature of the -CF2H group can affect the electron density distribution across the entire molecule, including the acrylic acid side chain and the phenyl ring.
A computational study could investigate various reaction pathways, such as hydrogen atom transfer (HAT) or single electron transfer (SET), which are common mechanisms for antioxidant action. The stability of the radical formed on the cinnamic acid derivative after donating a hydrogen atom or an electron is a key determinant of its antioxidant capacity. It is plausible that the -CF2H group could stabilize the resulting radical through resonance and inductive effects, thereby enhancing the antioxidant potential of the molecule.
Furthermore, in silico methods can be used to study other types of reactions, such as metabolic pathways or degradation processes. For example, understanding the mechanism of Ag-catalyzed decarboxylative cross-coupling of cinnamic acids, which involves a vinylic radical intermediate, can be aided by computational modeling. beilstein-journals.org
Table 2: Potential In Silico Studies on Reaction Mechanisms of this compound
| Type of Study | Methodology | Investigated Aspect | Potential Findings |
| Antioxidant Mechanism | DFT Calculations | Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways | Determination of the preferred mechanism and the effect of the -CF2H group on radical scavenging activity. |
| Radical Stability | Calculation of Bond Dissociation Enthalpies (BDE) | Stability of the phenoxy radical formed after H-atom donation | Insight into how the -CF2H group influences the stability of the radical intermediate. |
| Metabolic Pathway Prediction | Molecular Docking with Metabolic Enzymes | Interaction with enzymes like Cytochrome P450 | Prediction of potential metabolites and metabolic fate of the compound. |
These computational approaches provide a cost-effective and efficient means to explore the chemical reactivity and potential biological functions of this compound before undertaking extensive experimental work. The insights gained from such studies would be invaluable for guiding future research and development of this and related compounds.
Applications and Future Directions in Chemical and Materials Science Research Involving 3 Difluoromethyl Cinnamic Acid
Role as Versatile Building Blocks in Advanced Organofluorine Synthesis
3-(Difluoromethyl)cinnamic acid and its analogues serve as pivotal building blocks in the synthesis of more complex organofluorine compounds. sioc-journal.cn The difluoromethyl group is increasingly recognized as a valuable substituent in medicinal chemistry, offering an alternative to the more common trifluoromethyl group for fine-tuning properties like lipophilicity and metabolic stability. researchgate.net
Researchers have developed methodologies to synthesize derivatives of 3-(difluorometyl)cinnamic acid. For instance, a one-pot synthesis has been developed to create 3′-(difluoromethyl)-4′-methoxycinnamoyl amides. researchgate.net This process involves using a fluorinating agent like Deoxofluor® on a precursor acid to introduce the difluoromethyl group, followed by conversion to the corresponding amides. researchgate.net This demonstrates the utility of the fluorinated cinnamic acid structure as a readily modifiable template for generating libraries of new compounds. The ability to use CF2H-containing building blocks is a key strategy for introducing the difluoromethyl group into organic molecules. sioc-journal.cn The development of efficient synthetic routes is crucial, as traditional methods like the Perkin reaction can be inefficient, especially with certain substituents. jocpr.com
Table 1: Exemplary Synthesis of 3'-(difluoromethyl)-4'-methoxycinnamoyl amides
This table outlines the general synthetic steps developed for creating amides from a hydroxy-cinnamic acid precursor, highlighting the role of the fluorinating agent.
| Step | Reagent(s) and Conditions | Purpose | Reference |
|---|---|---|---|
| Fluorination | Deoxofluor®, Toluene-CH₂Cl₂ | Converts a phenolic hydroxyl group to a difluoromethyl group. | researchgate.net |
| Amide Formation | R₁R₂NH or R₁R₂NH·HX | Couples the resulting acid fluoride (B91410) with various amines to form amides. | researchgate.net |
The cinnamic acid structure itself, characterized by a C6-C3 carbon skeleton, is a well-established precursor in the synthesis of a wide array of organic molecules, including stilbenes, coumarins, and various phenylpropanoids. nih.govresearchgate.net The incorporation of the difluoromethyl group onto this versatile scaffold provides a powerful tool for creating novel fluorinated molecules with tailored properties for various applications.
Utility in the Development of Novel Materials and Innovative Chemical Processes
The cinnamic acid framework is a prominent building block in polymer science due to its structural features, including the aromatic ring and the α,β-unsaturated carboxylic acid group. researchgate.netrsc.org These features, particularly the cinnamoyl group, can undergo photoreactive processes like [2+2] cycloaddition, making them valuable for creating photoresponsive and photocurable materials used in applications such as photolithography and advanced microelectronics. researchgate.netmdpi.com
While research specifically detailing the polymerization of this compound is nascent, the introduction of the difluoromethyl group is a known strategy for enhancing the properties of polymers. Fluorination can lead to:
Improved Thermal Stability: The high strength of the C-F bond can increase the degradation temperature of the polymer.
Enhanced Chemical Resistance: Fluorinated polymers are often more resistant to chemical attack.
Modified Surface Properties: Fluorine substitution can lower the surface energy, leading to materials with hydrophobic and oleophobic properties.
Cinnamic acid derivatives have also been investigated as alternative, non-phthalate plasticizers for polymers like polyvinyl chloride (PVC). mdpi.com These derivatives can improve the ductility and flexibility of PVC films. mdpi.com The use of this compound esters as plasticizers is a promising area of exploration, as the fluorine content could potentially reduce plasticizer migration and improve long-term stability. The inherent ability of cinnamic acids to absorb UV radiation could also be a beneficial property in materials designed for outdoor use. jocpr.com
Table 2: Potential Applications of this compound in Materials Science
| Application Area | Potential Role of this compound | Expected Property Enhancement | Reference |
|---|---|---|---|
| Advanced Polymers | Monomer or pendant group in polyesters, polyamides. | Increased thermal stability, chemical resistance, photo-responsiveness. | researchgate.netrsc.org |
| Plasticizers | Synthesis of ester derivatives for use in PVC formulations. | Improved ductility, reduced migration, enhanced thermal stability. | mdpi.com |
| Photocurable Coatings | Component in photosensitive resins. | UV-curing capabilities, modified surface properties. | researchgate.netmdpi.com |
Exploration in Agrochemical Formulations (e.g., Pesticides, Herbicides)
The cinnamic acid scaffold is a recognized pharmacophore in the development of new agrochemicals. mdpi.com Natural and synthetic derivatives have been investigated for a range of biological activities, making them attractive starting points for creating new pesticides and herbicides. mdpi.com The rationale is to use these natural product-based structures to develop alternatives to conventional agrochemicals, potentially overcoming issues of pest resistance and environmental impact. mdpi.com
Research into amides derived from a close analogue, 3'-(difluoromethyl)-4'-methoxycinnamic acid, has demonstrated notable antibacterial activity. researchgate.net Specifically, certain N-alkyl and N-phenylethyl amides of this compound showed significant and selective activity against Mycobacterium smegmatis. researchgate.net This bacterium is often used as a non-pathogenic model for Mycobacterium tuberculosis, but the findings highlight the biological potency of these difluoromethylated structures. researchgate.netnih.gov This suggests that the difluoromethyl moiety enhances the biological activity profile compared to the parent non-fluorinated compound. researchgate.net
Building on this, this compound can be considered a prime candidate for derivatization to create novel agrochemicals. For example, researchers have synthesized cholesterol ester derivatives containing cinnamic acid-like fragments that have shown potent insecticidal and growth-inhibitory activity against agricultural pests like Plutella xylostella (diamondback moth) and Mythimna separata (armyworm). mdpi.com Applying this strategy to this compound could yield new pesticides with potentially enhanced efficacy or a different mode of action.
Table 3: In Vitro Activity of 3'-(difluoromethyl)-4'-methoxycinnamoyl Amide Derivatives Against M. smegmatis
This table shows the Minimum Inhibitory Concentration (MIC) for select amide derivatives, demonstrating the biological activity conferred by the difluoromethylated cinnamic acid scaffold.
| Compound | Amide Substituent | MIC (µg/mL) | Reference |
|---|---|---|---|
| 11b | N-isopropyl | 8 | researchgate.net |
| 11d | N-isopentyl | 8 | researchgate.net |
| 11g | N-(2-phenylethyl) | 8 | researchgate.net |
Prospective Research Avenues and Interdisciplinary Collaborations
The unique combination of the versatile cinnamic acid backbone and the property-modifying difluoromethyl group opens up numerous avenues for future research. A key direction is the systematic synthesis and characterization of polymers derived from this compound and its esters. Such studies would elucidate the impact of the CHF2 group on material properties like thermal stability, photo-reactivity, and chemical resistance.
In the agrochemical sector, a clear path forward involves the synthesis of a broader library of this compound derivatives, including esters and amides, for comprehensive screening against a wide range of plant pathogens, insects, and weeds. Building on the demonstrated activity against mycobacteria, these compounds could be explored for controlling bacterial diseases in crops. researchgate.net
Furthermore, the demonstrated biological activity of related fluorinated cinnamic amides suggests potential applications in medicinal chemistry, for example, in the development of new antibacterial agents. nih.gov
Realizing the full potential of this compound will necessitate interdisciplinary collaborations. Synthetic organofluorine chemists will be needed to develop efficient and scalable routes to the compound and its derivatives. umich.edu Materials scientists will be crucial for polymerizing these monomers and evaluating the resulting materials for advanced applications. rsc.org Finally, collaboration with agricultural scientists and microbiologists is essential to screen these novel compounds for pesticidal and other biological activities, translating laboratory synthesis into practical solutions. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Difluoromethyl)cinnamic Acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : A Claisen condensation-based synthesis is commonly reported. Starting with ethyl difluoroacetate, sequential reactions with triethyl orthoformate and methylhydrazine yield intermediates like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (DFMMP), followed by hydrolysis and acidification . Key factors include temperature control (e.g., 60–80°C for condensation) and stoichiometric ratios of fluorinating agents to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the final compound.
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR : - and -NMR to confirm substitution patterns (e.g., difluoromethyl proton signals at δ 5.8–6.2 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% typical for research-grade material).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-H] at m/z 183.1322 for 3,5-difluorocinnamic acid analogs) .
Q. What are the key physicochemical properties of this compound relevant to drug design?
- Methodological Answer : Fluorine substitution reduces basicity and enhances lipophilicity (logP ~2.1–2.5), improving membrane permeability . Melting points (e.g., ~272°C for analogs) and solubility in polar aprotic solvents (e.g., DMSO) should be experimentally determined via differential scanning calorimetry (DSC) and shake-flask methods, respectively .
Advanced Research Questions
Q. How do quantum chemical calculations aid in predicting the conformational stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) using B3LYP/6-311++G(d,p) basis sets optimizes molecular geometry, revealing bond lengths (e.g., C1-C2 = 1.405 Å) and angles (C3-C4-C5 = 120.0°) critical for docking studies. Frontier molecular orbital (FMO) analysis predicts reactivity sites, such as electron-deficient regions near the difluoromethyl group .
Q. What experimental strategies resolve contradictions in reported bioactivity data for fluorinated cinnamic acid derivatives?
- Methodological Answer :
- Dose-Response Curves : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) to confirm IC values.
- Metabolic Stability Tests : Incubate compounds with liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .
- Crystallography : Co-crystallize with target proteins (e.g., COX-2 for anti-inflammatory activity) to validate binding modes observed in docking simulations .
Q. How can structure-activity relationship (SAR) studies optimize the difluoromethyl group’s role in target engagement?
- Methodological Answer : Synthesize analogs with varying fluorine positions (e.g., 3,5-difluoro vs. 4-fluoro) and compare binding affinities via surface plasmon resonance (SPR). For example, 3-(trifluoromethyl)cinnamic acid shows enhanced COX-2 inhibition (K = 12 nM) compared to non-fluorinated analogs, highlighting fluorine’s stereoelectronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
